molecular formula C34H30N2O11S3 B11037581 Tetramethyl 5',5',8'-trimethyl-6'-[3-(4-nitrophenyl)acryloyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5',8'-trimethyl-6'-[3-(4-nitrophenyl)acryloyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11037581
M. Wt: 738.8 g/mol
InChI Key: XUOCACSLMVYWIM-RVDMUPIBSA-N
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Description

  • The compound’s systematic name is quite complex, so let’s break it down:
    • It belongs to the class of spiro compounds.
    • The core structure is a quinoline fused with a dithiole ring.
    • It contains multiple methyl groups and a nitrophenyl moiety.
  • Overall, it’s a highly substituted and intricate molecule.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. considering its complexity, it likely involves multiple steps.
    • Industrial production methods may involve custom synthesis or modification of related compounds.
  • Chemical Reactions Analysis

    • Due to its unique structure, this compound could undergo various reactions:

        Oxidation: Oxidative processes could affect the sulfur-containing rings or the nitrophenyl group.

        Reduction: Reduction of the nitro group could yield an amino derivative.

        Substitution: Reactions at the spiro center or the aromatic rings.

    • Common reagents and conditions would depend on the specific reaction.
  • Scientific Research Applications

      Chemistry: Studying its reactivity, stability, and novel reactions.

      Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).

      Medicine: Assessing its potential as a drug candidate (anticancer, antimicrobial, etc.).

      Industry: Developing new materials (e.g., dyes, polymers).

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets (proteins, nucleic acids).
    • It could modulate signaling pathways or enzymatic activity.
  • Comparison with Similar Compounds

    • Similar compounds include other spiroquinolines, dithiole derivatives, and nitrophenyl-substituted molecules.
    • Its uniqueness lies in the combination of these features.

    Remember that detailed experimental data and specific references are scarce for this compound.

    Properties

    Molecular Formula

    C34H30N2O11S3

    Molecular Weight

    738.8 g/mol

    IUPAC Name

    tetramethyl 5',5',8'-trimethyl-6'-[(E)-3-(4-nitrophenyl)prop-2-enoyl]spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

    InChI

    InChI=1S/C34H30N2O11S3/c1-17-8-14-20-21(16-17)35(22(37)15-11-18-9-12-19(13-10-18)36(42)43)33(2,3)28-23(20)34(24(29(38)44-4)25(48-28)30(39)45-5)49-26(31(40)46-6)27(50-34)32(41)47-7/h8-16H,1-7H3/b15-11+

    InChI Key

    XUOCACSLMVYWIM-RVDMUPIBSA-N

    Isomeric SMILES

    CC1=CC2=C(C=C1)C3=C(C(N2C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

    Canonical SMILES

    CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

    Origin of Product

    United States

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